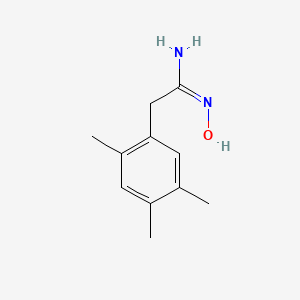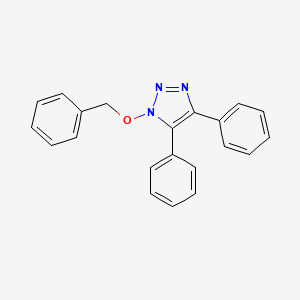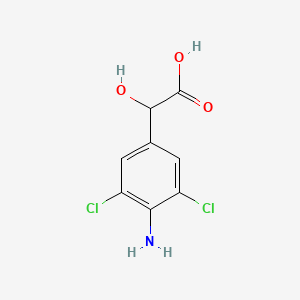
(4-Amino-3,5-dichlorophenyl)glycolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3,5-dichlorophenyl)glycolic acid is an organic compound with the molecular formula C8H7Cl2NO3. It is characterized by its unique structure, which includes an amino group and two chlorine atoms attached to a benzene ring, along with a glycolic acid moiety. This compound is typically found as a colorless crystalline or white crystalline powder and has a distinctive amino acid-like odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dichlorophenyl)glycolic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichloroaniline with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3,5-dichlorophenyl)glycolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted phenylglycolic acids, quinones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Amino-3,5-dichlorophenyl)glycolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (4-Amino-3,5-dichlorophenyl)glycolic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-3,5-dichlorophenyl)acetic acid
- (4-Amino-3,5-dichlorophenyl)propionic acid
- (4-Amino-3,5-dichlorophenyl)butyric acid
Uniqueness
(4-Amino-3,5-dichlorophenyl)glycolic acid is unique due to its glycolic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
82540-41-8 |
|---|---|
Formule moléculaire |
C8H7Cl2NO3 |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
2-(4-amino-3,5-dichlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,11H2,(H,13,14) |
Clé InChI |
PUYRPBRWUYJNTM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Cl)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



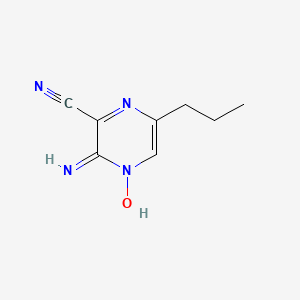
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)

![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)
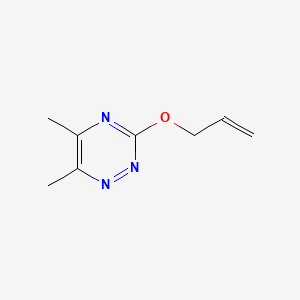

![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
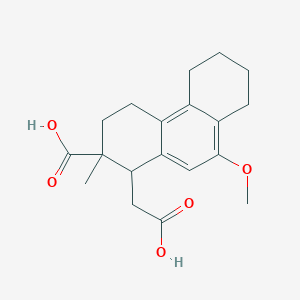
![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
